REACTION_SMILES
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[Cl:46][CH2:47][Cl:48].[F:1][c:2]1[cH:3][c:4]([NH:8][CH:9]2[CH2:10][CH2:11][N:12]([C:15]([CH2:16][c:17]3[cH:18][cH:19][c:20]([CH2:23][N:24]4[CH2:25][CH:26]([CH3:37])[N:27]([C:30]([O:31][C:32]([CH3:33])([CH3:34])[CH3:35])=[O:36])[CH2:28][CH2:29]4)[cH:21][cH:22]3)=[O:38])[CH2:13][CH2:14]2)[cH:5][cH:6][cH:7]1.[F:39][C:40]([F:41])([F:42])[C:43]([OH:44])=[O:45]>>[F:1][c:2]1[cH:3][c:4]([NH:8][CH:9]2[CH2:10][CH2:11][N:12]([C:15]([CH2:16][c:17]3[cH:18][cH:19][c:20]([CH2:23][N:24]4[CH2:25][CH:26]([CH3:37])[NH:27][CH2:28][CH2:29]4)[cH:21][cH:22]3)=[O:38])[CH2:13][CH2:14]2)[cH:5][cH:6][cH:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC1CN(Cc2ccc(CC(=O)N3CCC(Nc4cccc(F)c4)CC3)cc2)CCN1C(=O)OC(C)(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)C(F)(F)F
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Name
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Type
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product
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Smiles
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CC1CN(Cc2ccc(CC(=O)N3CCC(Nc4cccc(F)c4)CC3)cc2)CCN1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |